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Introduction

AFM24 is a tetravalent, bispecific innate cell engager (ICE®) that represents a promising
therapeutic approach for EGFR-expressing solid tumors. It is designed to bind to the CD16A
receptor on innate immune cells, such as natural killer (NK) cells and macrophages, and to the
epidermal growth factor receptor (EGFR) on tumor cells. This dual-targeting mechanism
redirects the cytotoxic capabilities of the innate immune system towards cancer cells, leading to
their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-
dependent cellular phagocytosis (ADCP). A key feature of AFM24 is its activity being
independent of EGFR signaling pathways, suggesting potential efficacy against tumors with
resistance to conventional EGFR inhibitors.[1][2][3][4][5]

These application notes provide a comprehensive overview of the preclinical animal models
and protocols for evaluating the efficacy of AFM24, supported by quantitative data from various
studies.

Mechanism of Action

AFM24 acts as a bridge between innate immune cells and tumor cells. By engaging CD16A on
NK cells and macrophages and EGFR on tumor cells, AFM24 facilitates a potent anti-tumor
response. This mechanism is distinct from EGFR-targeting monoclonal antibodies and tyrosine
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kinase inhibitors, as it does not rely on the inhibition of EGFR signaling. This allows AFM24 to
be effective regardless of the KRAS/BRAF mutational status of the tumor cells.

Innate Immune Cell

ADCC ADCP

EGFR- prressing Tumor Cell

Binds to Binds to
CD16A CD16A

Binds to
EGFR

Click to download full resolution via product page
AFM24 Mechanism of Action

Data Presentation
In Vitro Efficacy of AFM24-Mediated ADCC

The potency of AFM24 in inducing ADCC has been evaluated against a panel of EGFR-
expressing tumor cell lines. The following table summarizes the half-maximal effective
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concentration (EC50) values.

) EGFR KRASIBRAF Mean EC50
Cell Line Tumor Type . .
Expression Mutation (pM)

DK-MG Glioblastoma High Wild Type 0.7£04
Epidermoid _ _

A-431 ) High wild Type 19+15
Carcinoma
Colorectal

HCT-116 ) Low KRAS G13D 3.3
Carcinoma
Colorectal

HT-29 ) Low BRAF V600E 3.3x2.2
Carcinoma
Colorectal KRAS G13D,

LoVo ] Low 3406
Carcinoma BRAF V600E

A-549 Lung Carcinoma Intermediate KRAS G12S 51+£28
Pancreatic

Panc 08.13 ) Low KRAS G12D 57+3.6
Carcinoma
Colorectal

COLO-205 ) Low BRAF V600E 30.4+25.6
Carcinoma
Synovial ) ]

SW-982 Intermediate Wild Type 47.7 £19.0
Sarcoma

Data compiled from preclinical studies. EC50 values represent the concentration of AFM24

required to induce 50% of the maximal cell lysis.

In Vivo Efficacy of AFM24 in Humanized Mouse Models

The anti-tumor activity of AFM24 has been demonstrated in xenograft models using humanized

mice.
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Animal Model Tumor Cell Line Treatment Key Findings

Dose-dependent
_ _ AFM24 (5, 15, 45
Humanized NOG mice  A-431 ) tumor growth
mg/kg, i.v., weekly) o
inhibition.

Significant tumor

growth inhibition

Humanized NOG mice  A-431 AFM24 (10 mg/kg) )
compared to vehicle
control.

] ] ] Dose-dependent
hIL-15 NOG mice MDA-MB-231 (i.p.) AFM24 with NK cells

tumor regression.

This table summarizes the in vivo efficacy data from preclinical studies.

Experimental Protocols
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity
(ADCC) Assay

This protocol describes a calcein-release assay to measure the ability of AFM24 to induce NK
cell-mediated cytotoxicity against EGFR-positive tumor cells.

Materials:

o EGFR-expressing target tumor cells

e Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
e AFM24 antibody

» Control antibodies (e.g., isotype control)

e Calcein AM

e RPMI 1640 medium with 10% FBS

o 96-well plates

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol:
o Target Cell Labeling:
1. Harvest target cells and wash with PBS.
2. Resuspend cells at 1 x 10”6 cells/mL in RPMI 1640.
3. Add Calcein AM to a final concentration of 10 pM.
4. Incubate for 30 minutes at 37°C.
5. Wash cells three times with RPMI 1640 to remove excess dye.
6. Resuspend labeled target cells in RPMI 1640 with 10% FBS.
» Effector Cell Preparation:

1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

2. (Optional) Isolate NK cells from PBMCs using a negative selection Kkit.
3. Resuspend effector cells in RPMI 1640 with 10% FBS.
e ADCC Assay:
1. Plate 1 x 10™4 labeled target cells per well in a 96-well plate.
2. Add effector cells at the desired effector-to-target (E:T) ratio (e.g., 5:1).
3. Add serial dilutions of AFM24 or control antibodies.
4. Incubate the plate for 4 hours at 37°C.
5. Centrifuge the plate at 250 x g for 5 minutes.

6. Transfer 100 pL of supernatant to a new 96-well plate.
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7. Measure the fluorescence of the supernatant using a fluorometer (excitation: 485 nm,

emission: 520 nm).

o Data Analysis:

1. Determine spontaneous release (target cells + effector cells, no antibody) and maximum

release (target cells lysed with detergent).

2. Calculate the percentage of specific lysis using the formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

3. Plot the percentage of specific lysis against the antibody concentration to determine the

EC50 value.

In Vivo Tumor Xenograft Model in Humanized Mice

This protocol outlines the establishment of a tumor xenograft in immunodeficient mice

reconstituted with human immune cells to evaluate the in vivo efficacy of AFM24.

Model Setup

Treatment Phase

Efficacy Monitoring

Humanize NOG mice Subcutaneous i
(e.g., with hiL-15 boost) EGFR+ tumor cell

inoculation of » Allow tumors to reach Initiate weekly i.v. administration N
Is (e.9., Ardal} '[ 50-100 mm? ’ [ of AFM24 or vehicle }

| (Measure tumor volum
(e.0., twice weekly)

), , Endpoint analysis
@m‘“" body weight Ce.g . tumor growth inhibition)

Materials:

Click to download full resolution via product page

In Vivo Xenograft Study Workflow

e NOD-scid IL2ZRgamma-null (NOG) mice

e Human CD34+ hematopoietic stem cells or PBMCs

o EGFR-expressing tumor cell line (e.g., A-431)
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Matrigel

AFM24 antibody

Vehicle control (e.g., PBS)

Calipers

Protocol:

e Humanization of Mice:

1. Irradiate NOG mice (e.g., 2.5 Gy).

2. Inject human CD34+ hematopoietic stem cells intravenously.

3. Allow 10-12 weeks for human immune cell engraftment. Monitor engraftment by flow
cytometry of peripheral blood.

4. Alternatively, for short-term models, inject human PBMCs.
e Tumor Implantation:

1. Harvest tumor cells and resuspend in a 1:1 mixture of PBS and Matrigel.

2. Subcutaneously inject 5 x 1076 A-431 cells into the flank of each humanized mouse.
e Treatment:

1. Monitor tumor growth using calipers.

2. When tumors reach a volume of 50-100 mm3, randomize mice into treatment groups (e.g.,
vehicle control, AFM24 at different doses).

3. Administer AFM24 or vehicle intravenously once weekly.

» Efficacy Assessment:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using
the formula: Volume = (length x width?) / 2.

2. Monitor mouse body weight and overall health.

3. At the end of the study, euthanize mice and excise tumors for further analysis (e.g.,
immunohistochemistry, flow cytometry).

o Data Analysis:
1. Plot mean tumor volume over time for each treatment group.

2. Calculate tumor growth inhibition (TGI) at the end of the study.

Cynomolgus Monkey Toxicology Study

A 28-day repeated-dose toxicology study in cynomolgus monkeys is crucial for evaluating the
safety profile of AFM24.

Study Design:

Animals: Naive, purpose-bred cynomolgus monkeys.

Groups: Typically a vehicle control group and multiple AFM24 dose groups (e.g., 8, 24, and
75 mg/kg/week).

Administration: Intravenous infusion (e.g., 2-hour infusion) once weekly for 4 weeks.

Observation: A treatment period followed by a recovery period (e.g., 28 days) to assess for
delayed toxicity and reversibility of effects.

Parameters Monitored:
e Clinical Observations: Daily general health checks.
o Body Weight: Weekly measurements.

e Food Consumption: Daily qualitative assessment.
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o Ophthalmology: Pre-study and at the end of the treatment/recovery period.

o Electrocardiography (ECG): Pre-study and at the end of the treatment/recovery period.
 Clinical Pathology: Hematology, coagulation, and serum chemistry at multiple time points.

o Pharmacokinetics (PK): Collection of serum samples to determine AFM24 concentration.

e Pharmacodynamics (PD): Measurement of biomarkers such as serum cytokines (e.g., IL-6).
e Anti-Drug Antibodies (ADA): Assessment of immunogenicity.

e Anatomic Pathology: Full necropsy with organ weight measurements and histopathological
examination of a comprehensive list of tissues.

Key Findings from Preclinical Toxicology:

o AFM24 was well-tolerated in cynomolgus monkeys at doses up to 75 mg/kg administered
weekly for 28 days.

» No significant skin or organ toxicities were observed.

e Atransient, non-dose-dependent increase in IL-6 levels was detected 2-4 hours post-dose,
which returned to baseline within 24 hours.

Conclusion

The preclinical evaluation of AFM24 in various animal models has demonstrated its potent anti-
tumor efficacy and favorable safety profile. The in vitro and in vivo protocols described in these
application notes provide a framework for researchers to further investigate the therapeutic
potential of AFM24 and similar innate cell engagers. The data consistently show that AFM24
can effectively target and eliminate EGFR-expressing tumor cells, including those with
resistance mutations to standard EGFR-targeted therapies, supporting its continued clinical
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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